

Validating the Structure of Allyl (3-methylbutoxy)acetate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Allyl (3-methylbutoxy)acetate**

Cat. No.: **B1266693**

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For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques for the validation of the **Allyl (3-methylbutoxy)acetate** structure, a common fragrance ingredient. We present predicted and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, alongside complementary data from Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

Structural Overview

Allyl (3-methylbutoxy)acetate, also known as allyl isoamylglycolate, is an ester with the molecular formula $C_{10}H_{18}O_3$.^{[1][2][3]} Its structure consists of an allyl group connected via an ester linkage to an acetate unit which is further substituted with a 3-methylbutoxy (isoamyloxy) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule. Below is a comparison of the predicted and reported experimental NMR data for **Allyl (3-methylbutoxy)acetate**.

Table 1: 1H NMR Data for Allyl (3-methylbutoxy)acetate

| Proton Assignment | Predicted Chemical Shift (ppm) | Reported Experimental Chemical Shift (ppm) | Predicted Multiplicity |
|---|--------------------------------|--|------------------------|
| H-a (CH ₃) ₂ | 0.9 - 1.0 | Data not available | Doublet |
| H-b CH(CH ₃) ₂ | 1.6 - 1.8 | Data not available | Multiplet |
| H-c OCH ₂ CH ₂ | 1.5 - 1.7 | Data not available | Triplet |
| H-d OCH ₂ CH ₂ | 3.5 - 3.7 | Data not available | Triplet |
| H-e OCH ₂ C=O | 4.1 - 4.3 | Data not available | Singlet |
| H-f OCH ₂ CH=CH ₂ | 4.5 - 4.7 | Data not available | Doublet |
| H-g OCH ₂ CH=CH ₂ | 5.8 - 6.0 | Data not available | Multiplet |
| H-h CH=CH ₂ (cis) | 5.2 - 5.3 | Data not available | Doublet |
| H-i CH=CH ₂ (trans) | 5.3 - 5.4 | Data not available | Doublet |

Note: Experimental data is reported to be available from Sigma-Aldrich (Catalog Number: W516708), however, the specific shift values were not publicly accessible.[\[1\]](#) Predictions are based on standard chemical shift values for similar functional groups.

Table 2: ¹³C NMR Data for Allyl (3-methylbutoxy)acetate

| Carbon Assignment | Predicted Chemical Shift (ppm) | Reported Experimental Chemical Shift (ppm) |
|---|--------------------------------|--|
| C-1 (CH ₃) ₂ | 22 - 23 | Data not available |
| C-2 CH(CH ₃) ₂ | 24 - 26 | Data not available |
| C-3 OCH ₂ CH ₂ | 38 - 40 | Data not available |
| C-4 OCH ₂ CH ₂ | 66 - 68 | Data not available |
| C-5 OCH ₂ C=O | 68 - 70 | Data not available |
| C-6 C=O | 170 - 172 | Data not available |
| C-7 OCH ₂ CH=CH ₂ | 65 - 67 | Data not available |
| C-8 OCH ₂ CH=CH ₂ | 131 - 133 | Data not available |
| C-9 CH=CH ₂ | 118 - 120 | Data not available |

Note: Experimental data is reported to be available from Sigma-Aldrich (Catalog Number: W516708), however, the specific shift values were not publicly accessible.[\[1\]](#) Predictions are based on standard chemical shift values for similar functional groups.

Alternative Spectroscopic Validation Methods

To provide a comprehensive structural confirmation, NMR data should be complemented by other analytical techniques such as Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Allyl (3-methylbutoxy)acetate** (MW: 186.25 g/mol), the following is expected:

Table 3: Predicted Mass Spectrometry Data for **Allyl (3-methylbutoxy)acetate**

| m/z | Interpretation |
|-----|--|
| 186 | Molecular ion (M^+) |
| 145 | Loss of allyl group (- $CH_2CH=CH_2$) |
| 115 | McLafferty rearrangement |
| 85 | 3-methylbutoxy fragment |
| 71 | Isoamyl fragment |
| 41 | Allyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared Spectroscopy Data for **Allyl (3-methylbutoxy)acetate**

| Wave Number (cm ⁻¹) | Functional Group | Characteristic Absorption |
|---------------------------------|------------------|---------------------------|
| 3100-3000 | =C-H (alkene) | Medium |
| 2960-2850 | C-H (alkane) | Strong |
| 1750-1735 | C=O (ester) | Strong |
| 1645 | C=C (alkene) | Medium |
| 1200-1000 | C-O (ester) | Strong |

Note: An experimental FTIR spectrum is available from Wiley-VCH, as referenced in PubChem.

[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **Allyl (3-methylbutoxy)acetate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the range of -1 to 13 ppm.
 - Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Apply a 30-degree pulse width and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A higher number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

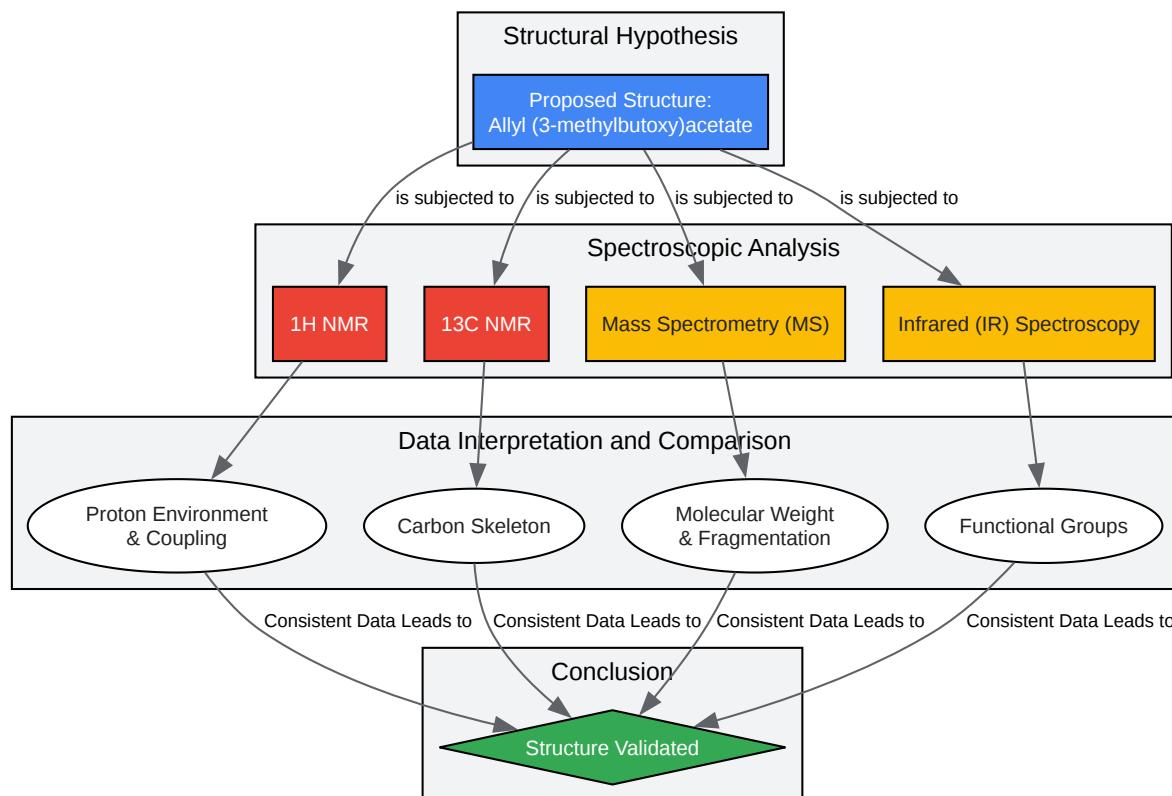
- Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Spectrum: Acquire the IR spectrum of the sample. The instrument will automatically subtract the background spectrum.
- Data Acquisition:
 - Scan the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Structural Validation

The logical flow for validating the structure of **Allyl (3-methylbutoxy)acetate** using the described spectroscopic methods is illustrated below.



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Caption: Workflow for the spectroscopic validation of **Allyl (3-methylbutoxy)acetate**.

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- To cite this document: BenchChem. [Validating the Structure of Allyl (3-methylbutoxy)acetate: A Spectroscopic Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266693#validation-of-allyl-3-methylbutoxy-acetate-structure-by-nmr-spectroscopy>]

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